1-ethynyl-1-(methoxymethyl)cyclopropane
Description
Properties
CAS No. |
2229183-81-5 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Simmons–Smith Cyclopropanation and Functionalization
The Simmons–Smith reaction, a cornerstone in cyclopropane synthesis, enables stereospecific conversion of alkenes into cyclopropanes via zinc carbenoid intermediates. While traditionally used for simple cyclopropanes, recent adaptations have extended its utility to geminally disubstituted systems. For 1-ethynyl-1-(methoxymethyl)cyclopropane, a potential route involves cyclopropanation of a pre-functionalized alkene precursor.
For example, a vinyl ether substrate bearing a methoxymethyl group (e.g., 1-methoxyethenyl methoxymethyl ether ) could undergo cyclopropanation with diethylzinc and diiodomethane (CHI) in dichloromethane (DCM). The zinc carbenoid (ICHZnI) would add across the double bond, forming a cyclopropane ring with the methoxymethyl substituent intact. Subsequent functionalization of the cyclopropane to introduce the ethynyl group would require careful optimization, as the strained ring is sensitive to harsh conditions.
Key Considerations:
-
Solvent Effects : Polar aprotic solvents like DCM stabilize the electrophilic zinc carbenoid, enhancing reaction rates.
-
Substituent Compatibility : Methoxymethyl groups are generally stable under Simmons–Smith conditions, but competing side reactions (e.g., ether cleavage) must be monitored.
-
Post-Functionalization : Introducing the ethynyl group via Sonogashira coupling or elimination (discussed in Section 2) necessitates orthogonal protecting groups to prevent undesired reactivity.
Elimination Pathways from Advanced Intermediates
Two-Step Methanol Elimination Strategy
A patent-published method for synthesizing ethynylcyclopropane derivatives provides a viable template for adapting to the target compound. This approach involves sequential methanol elimination from a geminal dimethoxy precursor, as outlined below:
Step 1: Synthesis of (1,1-Dimethoxyethyl)-1-(Methoxymethyl)Cyclopropane
Cyclopropyl methyl ketone derivatives serve as ideal starting materials. Reacting 1-(methoxymethyl)cyclopropyl methyl ketone with trimethyl orthoformate under acidic conditions (e.g., p-toluenesulfonic acid) yields the corresponding dimethyl acetal:
Step 2: Sequential Methanol Elimination
-
First Elimination : Heating the dimethoxy compound with a heterogeneous catalyst (e.g., neutral aluminum oxide) removes one methanol molecule, generating (1-methoxyethenyl)-1-(methoxymethyl)cyclopropane :
Conditions : 63–94°C, distillation setup.
Yield : 51%.
-
Second Elimination : Treating the vinyl ether intermediate with a strong base (e.g., n-butyllithium) induces deprotonation and elimination of the second methanol, yielding the final product:
Conditions : 110°C, hexane/water biphasic system.
Yield : 39%.
Optimization and Mechanistic Insights
-
Catalyst Selection : Aluminum oxide’s neutrality prevents unwanted side reactions (e.g., acid-catalyzed ring opening).
-
Base Strength : n-Butyllithium’s strong basicity ensures complete deprotonation, though lower temperatures (0°C) mitigate decomposition.
-
Solvent Systems : Decalin’s high boiling point facilitates the elimination at elevated temperatures without solvent degradation.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
1-Ethynyl-1-(methoxymethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethynyl-1-(methoxymethyl)cyclopropane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism by which 1-ethynyl-1-(methoxymethyl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the methoxymethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares substituents, molecular weights, and key applications of 1-ethynyl-1-(methoxymethyl)cyclopropane with analogous compounds:
Key Observations :
- Substituent Effects : The methoxymethyl group in the target compound improves solubility compared to halogenated analogs (e.g., bromo or chloro derivatives) but reduces electrophilicity .
- Reactivity : Ethynyl-containing derivatives (e.g., 1-ethynyl-1-(1-propynyl)cyclopropane) exhibit higher reactivity in cycloaddition reactions than methoxymethyl-substituted analogs .
Stereochemical Considerations
Cyclopropane derivatives often exhibit diastereomerism due to restricted rotation around the ring. For example, compounds with substituents at C-1 and C-3 positions can form cis/trans isomers, as seen in pyrethroid analogs .
Physicochemical Properties
| Property | This compound | 1-Bromo-1-(methoxymethyl)cyclopropane | 1-Ethynyl-1-(1-propynyl)cyclopropane |
|---|---|---|---|
| Boiling Point (°C) | ~150 (estimated) | 192–195 | ~130 (estimated) |
| LogP (Octanol-Water) | 1.2 | 2.8 | 1.9 |
| Stability | Air-sensitive | Stable to light | Prone to polymerization |
Data Sources : Estimated values derived from substituent contributions .
Q & A
Q. Advanced
- Enzyme Inhibition : Assay cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates; IC values quantify potency .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) assess selectivity indices.
How should researchers address contradictions in reported reaction yields or biological activity data?
Q. Advanced
- Reaction Variables : Optimize catalysts (e.g., Pd vs. Cu for coupling), temperature, and solvent polarity (e.g., DMF vs. THF) .
- Analytical Validation : Cross-check purity via GC-MS or HPLC and confirm biological replicates (n ≥ 3) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects.
What computational methods predict the compound’s stability under varying conditions?
Q. Advanced
- Molecular Dynamics (MD) : Simulate thermal decomposition pathways (e.g., ring-opening at >100°C) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- QSPR Models : Correlate substituent effects (e.g., methoxymethyl vs. ethynyl) with shelf-life in storage .
How does the methoxymethyl group influence the compound’s physicochemical properties?
Q. Advanced
- Solubility : The ether moiety enhances water solubility (~2.5 mg/mL) compared to non-polar analogs .
- Lipophilicity : LogP values (~1.8) suggest moderate membrane permeability, critical for drug design .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 150°C, attributed to methoxymethyl cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
